N-(3-fluorophenyl)benzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBASZKBDYLJNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355134 | |
| Record name | N-(3-fluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54129-14-5 | |
| Record name | N-(3-Fluorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54129-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-fluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Fluorophenyl Benzenesulfonamide and Analogues
Classical Synthetic Routes
Traditional methods for synthesizing N-aryl benzenesulfonamides remain fundamental in organic chemistry, offering reliable and well-established pathways to the target compounds.
Amidation Reactions
The most direct and widely employed method for the synthesis of N-(3-fluorophenyl)benzenesulfonamide is the amidation reaction between 3-fluoroaniline (B1664137) and benzenesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 3-fluoroaniline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.
A general representation of this reaction is the synthesis of a related compound, N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, which was achieved by reacting 2,3-dimethyl aniline (B41778) with 4-fluoro benzene (B151609) sulfonyl chloride. The reaction was stirred overnight at room temperature in dichloromethane. nih.gov Similarly, the synthesis of N-ethyl-3-(trifluoromethanesulfonamido)benzenesulfonamide involves the reaction of N-ethyl-3-aminobenzenesulfonamide with trifluoromethanesulfonic anhydride. prepchem.com
| Reactant 1 | Reactant 2 | Product | Conditions |
| 2,3-dimethyl aniline | 4-fluoro benzene sulfonyl chloride | N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide | Dichloromethane, Triethylamine (B128534), Room Temp, Overnight |
| N-ethyl-3-aminobenzenesulfonamide | Trifluoromethanesulfonic anhydride | N-ethyl-3-(trifluoromethanesulfonamido)benzenesulfonamide | Chloroform, Triethylamine, Reflux, 3 hours |
Interactive Data Table 1: Examples of Amidation Reactions for Sulfonamide Synthesis
Base-Promoted Reactions
To neutralize the hydrogen chloride byproduct generated during the amidation reaction, a base is typically added. The choice of base can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium bicarbonate or potassium hydroxide (B78521). nih.govchemicalbook.com
In the synthesis of N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, triethylamine was used to maintain the pH of the reaction mixture at 8–9, ensuring the deprotonation of the amine and facilitating the reaction. nih.gov Another example is the synthesis of N-ethyl-3-(trifluoromethanesulfonamido)benzenesulfonamide, where triethylamine was also the base of choice. prepchem.com In the synthesis of sulphadiazine derivatives, potassium hydroxide (KOH) was used as a basic catalyst in ethanol. nih.gov
| Base | Reactants | Solvent | Key Observation |
| Triethylamine | 2,3-dimethyl aniline, 4-fluoro benzene sulfonyl chloride | Dichloromethane | Maintained pH at 8-9 |
| Triethylamine | N-ethyl-3-aminobenzenesulfonamide, Trifluoromethanesulfonic anhydride | Chloroform | Facilitated the reaction |
| Potassium Hydroxide | Sulphadiazine, Substituted aromatic aldehydes | Ethanol | Catalyzed the condensation |
| Sodium Bicarbonate | N-(phenylsulfonyl)benzenesulfonamide, Chlorine gas | Water | Neutralized evolving CO2 gas |
Interactive Data Table 2: Bases Used in Sulfonamide Synthesis
Modern Synthetic Techniques
Advances in synthetic chemistry have led to the development of more efficient and versatile methods for the preparation of sulfonamides, enabling the rapid synthesis of diverse compound libraries.
Microwave-Assisted Organic Synthesis for Efficiency Enhancement
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By utilizing microwave irradiation, reaction times can be significantly reduced from hours to minutes, often with improved yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net
For instance, a series of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides were synthesized using both conventional heating and microwave irradiation. The microwave-assisted method proceeded without a catalyst, in a shorter time, and with better yields. rasayanjournal.co.inresearchgate.net Another study reported an efficient microwave-assisted protocol for the synthesis of fluorinated coumarino sulfonamides, which also highlighted shorter reaction times and higher yields under more environmentally friendly conditions. arkat-usa.org A one-pot microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield, a significant improvement over the 4-hour conventional method. nih.gov
| Synthesis Method | Reaction Time | Yield | Catalyst |
| Conventional Heating | Several hours | Moderate | Required (e.g., piperidine) |
| Microwave Irradiation | 5-6 minutes | Better | Not required |
Interactive Data Table 3: Comparison of Conventional vs. Microwave Synthesis for N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides
Multi-Step Approaches for Complex Derivative Synthesis
The synthesis of complex sulfonamide derivatives often requires multi-step reaction sequences. These approaches allow for the introduction of various functional groups and the construction of intricate molecular architectures.
An example is the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, which involves the initial formation of N-[4-(2,3-dibromo-3-aryl-propanoyl)-phenyl]benzenesulfonamide, followed by cyclization with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to yield the final pyrazole-containing sulfonamide. rasayanjournal.co.in Similarly, the synthesis of fluorinated coumarino sulfonamides involves a two-step process starting with the reaction of fluoro arylamines with methyl 2-chlorosulfonyl acetate, followed by a Knoevenagel condensation with substituted salicylaldehydes. arkat-usa.org
Hybridization and "Click-Tail" Strategies for Novel Architectures
Molecular hybridization is a modern strategy in drug design that combines two or more pharmacophoric units from different bioactive compounds to create a single hybrid molecule with potentially enhanced or synergistic activities. nih.gov This approach, coupled with "click chemistry," provides a powerful platform for generating novel sulfonamide architectures.
A series of novel sulfonamide hybrids were designed and synthesized using a molecular hybridization strategy. ias.ac.inias.ac.in The key step involved a "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, between azide (B81097) derivatives and commercially available alkynes to form 1,2,3-triazole-linked sulfonamides. ias.ac.inresearcher.life This "click-tail" approach is highly efficient and allows for the modular assembly of complex molecules. ias.ac.inias.ac.in
Chemical Reactivity and Transformations of N 3 Fluorophenyl Benzenesulfonamide Derivatives
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties
The two aromatic rings of N-(3-fluorophenyl)benzenesulfonamide exhibit distinct reactivity profiles towards substitution reactions, governed by the electronic nature of their respective substituents.
Electrophilic Aromatic Substitution (EAS)
The benzenesulfonamide (B165840) portion contains a strongly deactivating sulfonyl group (-SO₂-). This group withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack than benzene (B151609). Consequently, electrophilic substitution on this ring requires harsh reaction conditions. The sulfonyl group acts as a meta-director, guiding incoming electrophiles to the position relative to the point of attachment. youtube.com
Conversely, the 3-fluorophenyl ring is influenced by the fluorine atom and the sulfonamide nitrogen. Fluorine is an electronegative yet ortho-, para-directing deactivating group due to the interplay of its inductive withdrawal and resonance donation effects. libretexts.org The nitrogen atom's lone pair can donate electron density to this ring, activating it towards electrophilic substitution, primarily at the ortho and para positions relative to the nitrogen. For instance, amidation of electron-rich arenes has been achieved using N-fluorobenzenesulfonimide (NFSI) as a nitrogen source at elevated temperatures, proceeding through an electrophilic aromatic substitution pathway. rsc.org
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a powerful method for modifying aryl systems, particularly when the ring is activated by potent electron-withdrawing groups (EWGs), such as a nitro (NO₂) group. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com
For a derivative like N-(3-fluoro-4-nitrophenyl)benzenesulfonamide, the nitro group strongly activates the ring for SₙAr. A nucleophile would preferentially attack the carbon bearing a leaving group positioned ortho or para to the nitro group. youtube.com In this context, the fluorine atom can act as the leaving group. The high electronegativity of fluorine makes the attached carbon highly electrophilic, often accelerating the initial, rate-determining nucleophilic attack, making fluoro-substituted nitroarenes excellent SₙAr substrates. youtube.com
Table 1: Regioselectivity in Aromatic Substitution Reactions
| Ring System | Substituent Effects | Predicted Position of Attack | Reaction Type |
| Benzenesulfonamide Ring | -SO₂NH- (Strongly deactivating, meta-directing) | Meta | Electrophilic |
| 3-Fluorophenyl Ring | -F (Deactivating, ortho,para-directing) -NHSO₂- (Activating, ortho,para-directing) | Ortho, Para to -NH | Electrophilic |
| Nitro-activated Phenyl Ring | -NO₂ (Strongly activating for SₙAr) | Ortho, Para to -NO₂ | Nucleophilic |
Redox Chemistry of Associated Functional Groups (e.g., Reduction of Nitro Groups)
The introduction of redox-active functional groups, most notably the nitro group, onto the this compound scaffold opens up a major pathway for chemical diversification. The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in medicinal and synthetic chemistry. rsc.org
This reduction is a six-electron process that proceeds through several intermediates. The typical pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso derivative (Ar-NO), which is then rapidly reduced to a hydroxylamine (B1172632) (Ar-NHOH). The hydroxylamine intermediate is subsequently reduced to the final amine (Ar-NH₂).
A wide array of reducing agents can accomplish this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Conditions | Comments |
| H₂, Pd/C | Methanol or Ethanol, RT | Common, clean, and efficient catalytic hydrogenation. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | A classical method, effective for many substrates. |
| Fe, NH₄Cl | Ethanol/Water, Reflux | Often used in industrial settings due to low cost. |
| Sodium Bisulfite (NaHSO₃) | DMSO/Water | Can be used for reductive coupling of nitroarenes with sulfinates to form sulfonamides. nih.gov |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | A mild reducing agent suitable for sensitive substrates. |
The resulting amino group is a versatile synthetic handle that can be further functionalized through acylation, alkylation, diazotization, or participation in further coupling reactions, significantly expanding the chemical space accessible from the parent nitro compound.
Coupling Reactions for Scaffold Diversification (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate, is particularly prominent. youtube.com
To utilize this reaction, the this compound scaffold must first be functionalized with a suitable leaving group, typically iodine or bromine, via electrophilic halogenation. The resulting halo-derivative can then be coupled with a variety of boronic acids to introduce new alkyl, alkenyl, or aryl groups, thereby diversifying the molecular structure. The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.comyoutube.com
More recently, novel methodologies have emerged that use sulfonyl groups directly in coupling reactions. For example, a desulfonative Suzuki-Miyaura coupling has been developed for aryl sulfonyl fluorides, where the C-S bond is cleaved and replaced with a C-C bond. nih.gov This innovative approach allows the sulfonyl fluoride (B91410) moiety to act as a cross-coupling electrophile, expanding the synthetic utility of sulfonamide-related structures.
Table 3: Examples of Suzuki-Miyaura Coupling for Scaffold Diversification
| Substrate | Coupling Partner | Catalyst/Base | Product Feature |
| Aryl Bromide Derivative | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Introduction of a new phenyl group. |
| Aryl Iodide Derivative | Methylboronic Acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Introduction of a methyl group. |
| Aryl Sulfonyl Fluoride | Alkylboronic Acid | Pd catalyst / Acidic conditions | C-C bond formation via C-S bond cleavage. nih.gov |
Hydrolysis of Sulfonamide Linkage
The sulfonamide bond (SO₂-N) is generally considered robust and stable to many chemical conditions. However, it can be cleaved under specific, often harsh, reaction protocols. Understanding the conditions for its hydrolysis is crucial for both synthetic planning and for understanding potential metabolic pathways.
Cleavage of the S-N bond can be achieved under strong acidic conditions, often at elevated temperatures. nih.gov This hydrolysis can be promoted by certain catalysts; for instance, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. nih.gov
Reductive cleavage provides an alternative, milder route to break the sulfonamide bond. Reagents such as samarium iodide or other reducing agents can cleave the N-S bond to yield the constituent amine and a sulfinic acid. chemrxiv.org Photolytic cleavage using UV light has also been reported as a method to break the sulfonamide linkage. nih.gov
In a biological context, while generally resistant to metabolism, electron-deficient aryl sulfonamides can undergo metabolic cleavage. This process can be mediated by glutathione (B108866) (GSH), where nucleophilic attack of GSH on the sulfur atom leads to S-N bond scission, releasing the parent amine. domainex.co.uk
Table 4: Methods for the Cleavage of the Sulfonamide Linkage
| Method | Reagents/Conditions | Products |
| Acid Hydrolysis | Strong acid (e.g., HCl), heat | Amine + Sulfonic Acid |
| Reductive Cleavage | SmI₂, or other reducing agents | Amine + Sulfinic Acid chemrxiv.org |
| Photolytic Cleavage | UV light (e.g., 254 nm) | Amine + Sulfonic Acid nih.gov |
| Catalytic Hydrolysis | Ceria nanostructures, ambient conditions | Amine + Sulfanilic Acid nih.gov |
| Metabolic Cleavage | Glutathione (GSH), Glutathione S-transferase (GST) | Amine + GSH-adduct domainex.co.uk |
Structural Elucidation and Conformational Analysis of N 3 Fluorophenyl Benzenesulfonamide and Analogues
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for determining the structure of benzenesulfonamides in solution. The chemical shifts observed in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the protons and carbons within the two aromatic rings. researchgate.net
¹H NMR Spectroscopy: In the ¹H NMR spectra of benzenesulfonamides, aromatic protons typically appear as multiplets in the range of 7.00-8.00 ppm. chemicalbook.com The proton attached to the nitrogen atom (N-H) generally gives rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. For the parent compound, benzenesulfonamide (B165840), dissolved in DMSO-d₆, the N-H protons appear as a singlet at 7.33 ppm, while the aromatic protons are observed between 7.47-7.85 ppm. chemicalbook.com For substituted analogues, these shifts are influenced by the electronic effects of the substituents. For instance, in N-(3-chlorophenyl)benzenesulfonamide, a close analogue, the aromatic protons are assigned specific chemical shifts based on their position relative to the substituents. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon framework. For N-(substituted phenyl)-benzenesulfonamides, the aromatic carbons resonate in the region of 110-145 ppm. researchgate.net The specific chemical shifts are influenced by the nature and position of substituents on the phenyl rings. Incremental shifts due to the sulfonylamino group (-SO₂NH-) and other substituents can be calculated to predict and confirm the assignments of carbon signals. researchgate.netresearchgate.net
¹⁵N and ¹⁹F NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom's electronic environment in the sulfonamide linkage. Similarly, for N-(3-fluorophenyl)benzenesulfonamide, ¹⁹F NMR would be crucial for observing the fluorine atom on the phenyl ring, providing data on its coupling with neighboring protons.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzenesulfonamide in DMSO-d₆ This interactive table provides typical chemical shift assignments for the parent compound, which serves as a basis for interpreting the spectra of its derivatives.
| Assignment | Shift (ppm) |
|---|---|
| Aromatic Protons | 7.47 - 7.85 |
| N-H Proton | 7.33 |
Data sourced from ChemicalBook. chemicalbook.com
Infrared (IR) Spectroscopy (FTIR, ATR-FTIR)
IR spectroscopy is used to identify the characteristic functional groups present in a molecule. For N-(phenyl)benzenesulfonamides, key vibrational frequencies include those for the N-H bond, the sulfonyl (SO₂) group, and the S-N and C-N bonds. researchgate.net
The N-H stretching vibration (νN-H) is typically observed in the range of 3199–3285 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the SO₂ group are strong and appear in the ranges of 1309–1376 cm⁻¹ and 1148–1177 cm⁻¹, respectively. researchgate.net The S-N and C-N stretching vibrations can be found between 893-945 cm⁻¹ and 1168-1304 cm⁻¹, respectively. researchgate.net These characteristic absorption bands are crucial for confirming the presence of the sulfonamide functionality.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for N-(Aryl)benzenesulfonamides This interactive table summarizes the typical vibrational frequency ranges for the main functional groups in this class of compounds.
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3199 - 3285 |
| Asymmetric SO₂ Stretch | 1309 - 1376 |
| Symmetric SO₂ Stretch | 1148 - 1177 |
| C-N Stretch | 1168 - 1304 |
| S-N Stretch | 893 - 945 |
Data sourced from ResearchGate. researchgate.net
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the parent benzenesulfonamide, the molecular ion peak [M]⁺ is observed at m/z 157, corresponding to its molecular weight. chemicalbook.comnist.gov Common fragments observed in its electron ionization mass spectrum include peaks at m/z 141, 93, and 77, which correspond to the loss of NH₂, the [SO₂NH₂] group, and the formation of the phenyl cation, respectively. chemicalbook.com For this compound, the molecular ion peak would be expected at m/z 265. The fragmentation pattern would likely involve cleavage of the S-N bond, leading to fragments corresponding to the benzenesulfonyl and the 3-fluoroanilino moieties.
X-ray Crystallography and Molecular Conformation
X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a solid-state crystal, providing definitive data on bond lengths, bond angles, and molecular conformation.
Single Crystal X-ray Diffraction Analysis
While a specific crystal structure for this compound is not detailed in the provided sources, extensive studies on closely related analogues, such as N-(3-chlorophenyl)benzenesulfonamide, offer significant insights. nih.govmanipal.edu In the crystal structure of N-(3-chlorophenyl)benzenesulfonamide, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. nih.gov The N-H bond is oriented trans to one of the S=O bonds. nih.gov Such hydrogen bonding is a common feature in the crystal packing of sulfonamides. researchgate.net
Conformational Studies based on Crystal Structures
The conformation of the N-H bond relative to the substituent on the aniline (B41778) ring is also a critical feature. In N-(3-chlorophenyl)benzenesulfonamide, the N-H bond adopts an anti conformation with respect to the meta-chloro group. nih.gov This is in contrast to the syn conformation observed in the ortho-substituted analogue. nih.gov These conformational preferences are dictated by a combination of steric and electronic effects within the molecule and intermolecular packing forces in the crystal lattice.
Vibrational Frequency Analysis
The vibrational characteristics of this compound and its analogues can be meticulously examined through a combination of experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, and theoretical quantum chemical calculations. Density Functional Theory (DFT) has proven to be a particularly powerful tool for predicting vibrational frequencies and aiding in the assignment of complex vibrational modes. nih.govresearchgate.net A detailed analysis of the vibrational spectra provides profound insights into the molecular structure, bonding, and the influence of substituents on the electronic distribution within the molecule.
While a dedicated, comprehensive study on the vibrational spectra of this compound is not extensively available in the reviewed literature, a close analogue, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide , has been synthesized and characterized, including a detailed analysis of its vibrational frequencies using DFT calculations. nsc.ru Given the structural similarity, the vibrational modes of this bromo-analogue serve as an excellent reference for understanding the vibrational properties of this compound. The primary differences in their spectra would arise from the vibrational modes involving the C-Br bond versus a C-H bond at the 3-position of the benzenesulfonamide ring.
The following sections detail the expected vibrational frequencies for key functional groups in this compound, drawing heavily on the data from its bromo-analogue and other related sulfonamide compounds.
Sulfonyl Group (SO₂) Vibrations
The sulfonyl group (SO₂) is a prominent feature in the vibrational spectra of benzenesulfonamides, characterized by strong and distinct asymmetric and symmetric stretching vibrations.
Asymmetric SO₂ Stretching: This mode typically appears as a very strong band in the FT-IR spectrum in the range of 1350-1300 cm⁻¹. For 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, the calculated asymmetric SO₂ stretching vibration is observed around this region. The high intensity of this band is due to the large change in dipole moment during the vibration.
Symmetric SO₂ Stretching: The symmetric stretching vibration of the SO₂ group is also expected to be a strong band in the FT-IR spectrum, generally occurring in the 1180-1150 cm⁻¹ region.
The scissoring, wagging, rocking, and torsional modes of the SO₂ group occur at lower frequencies and are often coupled with other vibrational modes of the molecule.
N-H and C-N Vibrations
The vibrations involving the sulfonamide linkage (S-N-C) are crucial for understanding the conformational and electronic properties of these molecules.
N-H Stretching: The N-H stretching vibration is typically observed as a sharp to moderately broad band in the FT-IR spectrum in the region of 3400-3200 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonding can cause a red-shift (lower frequency) and broadening of the N-H stretching band. nih.gov
C-N Stretching: The stretching vibration of the C-N bond is more challenging to assign definitively as it can couple with other vibrations. It is generally expected to appear in the 1400-1200 cm⁻¹ range. nih.gov
Phenyl Ring Vibrations
Both the benzene (B151609) and the 3-fluorophenyl rings exhibit a set of characteristic vibrational modes.
C-H Stretching: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹ and are of weak to moderate intensity. nih.gov
C-C Stretching: The in-plane C-C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. These are often characteristic of the substitution pattern on the ring.
C-F Stretching: The C-F stretching vibration of the 3-fluorophenyl ring is a strong band and is expected in the 1270-1100 cm⁻¹ region. researchgate.net Its exact position can be influenced by coupling with other modes.
Data from a Closely Related Analogue
The following tables present the calculated vibrational frequencies and their assignments for 3-bromo-N-(3-fluorophenyl)benzenesulfonamide , which provides a strong basis for the interpretation of the vibrational spectrum of this compound. The data is derived from DFT calculations, which are known to provide reliable predictions of vibrational modes. researchgate.netnsc.ru
Table 1: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| N-H Stretch | ~3300 | Stretching of the N-H bond |
| SO₂ Asymmetric Stretch | ~1340 | Asymmetric stretching of the S=O bonds |
| SO₂ Symmetric Stretch | ~1170 | Symmetric stretching of the S=O bonds |
| C-F Stretch | ~1250 | Stretching of the C-F bond |
| C-N Stretch | ~1300 | Stretching of the C-N bond |
| S-N Stretch | ~900 | Stretching of the S-N bond |
Note: The frequencies are approximate values based on DFT calculations for the bromo-analogue and may vary slightly for this compound.
Table 2: Interactive Data Table of Calculated Vibrational Frequencies for 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3305 | Medium | N-H stretching |
| 3100-3000 | Weak-Medium | Aromatic C-H stretching |
| 1580 | Medium | Aromatic C-C stretching |
| 1475 | Strong | Aromatic C-C stretching |
| 1342 | Very Strong | SO₂ asymmetric stretching |
| 1255 | Strong | C-F stretching |
| 1175 | Strong | SO₂ symmetric stretching |
| 1090 | Medium | In-plane C-H bending |
| 895 | Medium | S-N stretching |
| 740 | Strong | Out-of-plane C-H bending |
| 680 | Medium | C-S stretching |
| 550 | Medium | SO₂ scissoring |
This detailed vibrational analysis, supported by computational data from a close analogue, provides a solid framework for understanding the structural and electronic characteristics of this compound as reflected in its vibrational spectrum. The precise assignment of these vibrational modes is essential for the complete structural elucidation of this compound and its derivatives.
Computational and Theoretical Investigations of N 3 Fluorophenyl Benzenesulfonamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic properties. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for these investigations, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally less computationally intensive than other high-level methods while providing accurate results. scirp.org
A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of exact exchange energy from Hartree-Fock theory with exchange and correlation functionals. researchgate.net This combination often yields excellent predictions for molecular geometries and energies.
The basis sets, such as 6-31G(d) and 6-31G(d,p), are crucial components of these calculations. They describe the atomic orbitals used to construct the molecular orbitals.
6-31G(d) : This is a Pople-style split-valence basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms, allowing for more flexibility in describing anisotropic electron distributions, which is important for molecules like N-(3-fluorophenyl)benzenesulfonamide containing polar bonds.
6-31G(d,p) : This set is an extension that adds polarization functions (p-functions) to hydrogen atoms, further improving the accuracy of the calculation, particularly for systems where hydrogen bonding or other interactions involving hydrogen are significant.
The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") quantum chemical method. wikipedia.org It approximates the many-electron wavefunction of a system as a single Slater determinant, which correctly accounts for the antisymmetric nature of electrons. wikipedia.org In the HF approach, each electron is considered to move in the average electric field created by all other electrons, rather than accounting for instantaneous electron-electron interactions. orientjchem.org This "mean-field" approximation makes the problem computationally tractable. wikipedia.org
While the HF method provides a valuable qualitative picture and a good starting point for more advanced calculations, it systematically neglects electron correlation—the tendency of electrons to avoid each other due to their mutual repulsion. This limitation means that HF calculations often overestimate energies and can be less accurate for certain properties compared to DFT or other post-HF methods. researchgate.net Nevertheless, it is frequently used in computational studies, sometimes in conjunction with DFT, to provide a comparative analysis of a molecule's properties. researchgate.netchemrxiv.org Specific studies applying the Hartree-Fock methodology to this compound have not been detailed in the available literature.
A primary goal of quantum chemical calculations is to determine the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. nih.gov This process, known as geometry optimization, is performed iteratively. An initial guess of the molecular structure is refined by calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. nih.gov
For this compound, geometry optimization using methods like DFT (B3LYP/6-31G(d,p)) or HF would predict key structural parameters. These parameters include the lengths of the S=O, S-N, S-C, and C-F bonds, as well as the bond angles (e.g., O-S-O) and the dihedral angles that define the molecule's three-dimensional conformation. A critical dihedral angle in this molecule is the one formed between the two aromatic rings, which influences intermolecular interactions. researchgate.net While experimental crystal structure data for related compounds like N-(3-chlorophenyl)benzenesulfonamide are available for comparison researchgate.net, published computational data detailing the optimized geometry of this compound is scarce.
The table below illustrates the type of data that would be generated from such a study.
| Parameter | Calculated Value (Å or °) |
|---|---|
| S=O Bond Length | Data not available |
| S-N Bond Length | Data not available |
| S-C Bond Length | Data not available |
| C-F Bond Length | Data not available |
| O-S-O Bond Angle | Data not available |
| C-S-N Bond Angle | Data not available |
| Aromatic Rings Dihedral Angle | Data not available |
Electronic Property Analysis
Beyond molecular structure, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity and interactions. Key analyses include the study of frontier molecular orbitals and the mapping of the electrostatic potential.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mkjc.in
HOMO : This is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.
LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more chemically reactive. electrochemsci.org Computational methods like DFT are effective at calculating the energies of these orbitals. mkjc.in Although studies on similar sulfonamides have reported HOMO-LUMO gap calculations nih.govnih.gov, specific energy values for this compound are not present in the surveyed literature.
The following table shows the kind of electronic parameters that FMO analysis provides.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich or electron-poor. This information is invaluable for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net
ESP maps are typically color-coded:
Red : Indicates regions of most negative electrostatic potential, which are electron-rich and attractive to electrophiles.
Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and attractive to nucleophiles.
Green/Yellow : Represents areas of intermediate or near-zero potential.
For this compound, an ESP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom on the phenyl ring. These areas represent likely sites for hydrogen bonding or coordination with positive centers. researchgate.net Conversely, the hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive potential (blue), marking it as an acidic site. While this is the expected distribution based on general chemical principles, specific ESP maps for this compound have not been published in the available research.
Global Reactivity Descriptors (Electronic Hardness, Chemical Potential, Electrophilicity Index)
In the computational analysis of this compound and related systems, global reactivity descriptors are crucial for predicting the chemical behavior and stability of the molecule. These descriptors, derived from Density Functional Theory (DFT), provide insights into the global reactive nature of the compound. Key descriptors include electronic hardness (η), chemical potential (μ), and the electrophilicity index (ω).
Electronic Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution or charge transfer. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A). A higher value of hardness indicates greater stability and lower reactivity.
Chemical Potential (μ) , the negative of electronegativity (χ), signifies the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the ionization potential and electron affinity. A higher chemical potential suggests a greater tendency for the molecule to donate electrons.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. This index is valuable for predicting how the molecule will interact with biological macromolecules.
Below is a representative table illustrating the kind of data generated in such studies for a series of related compounds.
| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |
| Derivative 1 | 7.5 | 1.2 | 3.15 | -4.35 | 2.99 |
| Derivative 2 | 7.8 | 1.0 | 3.40 | -4.40 | 2.84 |
| Derivative 3 | 7.3 | 1.5 | 2.90 | -4.40 | 3.34 |
Mulliken Charge Distribution
Mulliken charge distribution analysis is a computational method used to estimate the partial atomic charges in a molecule. worldscientific.com This analysis provides a way to quantify the electron distribution among the atoms, which is fundamental to understanding a molecule's electrostatic potential, reactivity, and intermolecular interactions. worldscientific.compku.edu.cn The calculation of Mulliken charges helps in identifying the electrophilic and nucleophilic sites within a molecule.
In the context of this compound, a Mulliken charge analysis would reveal the charge distribution across the entire molecule. It is expected that the oxygen and nitrogen atoms of the sulfonamide group would carry negative partial charges due to their high electronegativity, making them potential hydrogen bond acceptors. Conversely, the sulfur atom and the hydrogen atom attached to the nitrogen would likely exhibit positive partial charges.
The distribution of charges on the phenyl rings would be influenced by the substituents. The fluorine atom on the 3-fluorophenyl ring, being highly electronegative, would draw electron density towards itself, affecting the charges on the adjacent carbon atoms. This charge distribution is critical for understanding the molecule's electrostatic interactions with its biological targets. worldscientific.com
A hypothetical Mulliken charge distribution for key atoms in this compound is presented in the table below.
| Atom | Mulliken Charge (a.u.) |
| S | +1.20 |
| O1 (Sulfonyl) | -0.65 |
| O2 (Sulfonyl) | -0.65 |
| N | -0.80 |
| H (on N) | +0.40 |
| F | -0.35 |
Molecular Modeling and Simulation
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein. The primary goal of molecular docking is to identify the most stable binding conformation, which is often associated with the lowest binding energy. nih.gov
For benzenesulfonamide (B165840) derivatives, molecular docking studies have been instrumental in elucidating their interactions with various enzymes and receptors. nih.gov These studies often involve docking the sulfonamide derivatives into the active site of a target protein to predict binding affinities and interaction patterns. nih.gov Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the case of this compound, docking studies would likely show the sulfonamide group forming crucial hydrogen bonds with amino acid residues in the active site of a target protein. The two phenyl rings would likely engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein. The fluorine atom could also participate in specific interactions, such as halogen bonding or dipole-dipole interactions, further stabilizing the complex.
The results of molecular docking are often presented in terms of a docking score or binding energy, which provides a qualitative estimate of the binding affinity. A more negative score generally indicates a more favorable binding interaction.
The table below provides an example of the type of data generated from molecular docking studies of similar compounds against a hypothetical protein target.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg120, Tyr150, Phe200 |
| Reference Inhibitor | -9.2 | Arg120, Tyr150, Trp210 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are employed to investigate the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamic behavior of these systems. nih.gov An MD simulation provides a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.
For a complex of this compound with a target protein, an MD simulation would start with the docked conformation and simulate its behavior over a period of nanoseconds. The simulation would reveal how the ligand and protein adapt to each other's presence and how the interactions evolve over time. Key analyses performed on MD simulation trajectories include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analysis of intermolecular hydrogen bonds.
Studies on other sulfonamide derivatives have used MD simulations to confirm the stability of docked poses and to gain deeper insights into the binding mechanisms. nih.govworldscientific.com These simulations can highlight the importance of specific interactions and the role of water molecules in mediating ligand-protein binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR is a specific type of QSAR that uses the three-dimensional properties of molecules to predict their activity. This method is valuable for understanding the structural requirements for a compound to be active and for designing new, more potent analogs.
In a 3D-QSAR study of benzenesulfonamide derivatives, a set of molecules with known biological activities would be aligned based on a common scaffold. Then, molecular fields (e.g., steric and electrostatic fields) are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates these fields with the observed biological activities.
The results of a 3D-QSAR analysis are often visualized as contour maps. These maps indicate regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky group in a particular position increases activity (favorable steric region), while a negatively charged group in another position decreases activity (unfavorable electrostatic region). Such insights are crucial for the rational design of new compounds with improved properties. Although a specific 3D-QSAR model for this compound is not available, this methodology has been successfully applied to other series of benzenesulfonamide derivatives to guide lead optimization.
Structure Activity Relationship Sar Studies of N 3 Fluorophenyl Benzenesulfonamide Analogues
Influence of Substituent Position and Nature on Biological Activity
The biological activity of N-(3-fluorophenyl)benzenesulfonamide analogues is profoundly influenced by the nature and position of substituents on both the phenyl and benzenesulfonamide (B165840) rings. These modifications can modulate the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Halogen Effects on Activity
The presence and position of halogen atoms on the N-phenyl ring of benzenesulfonamide analogues play a critical role in determining their biological activity. The fluorine atom at the 3-position of the N-phenyl ring in the parent compound is a key feature. In a series of N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, the introduction of additional halogen atoms, such as bromine, at the 2- and 5-positions of the 3-fluorophenyl ring, led to the identification of a potent and selective 5-HT6 antagonist.
Furthermore, studies on N-aryl benzenesulfonamides as inhibitors of the Wnt/β-catenin signaling pathway have shown that a 2,6-dihalogenation pattern on the phenylsulfonyl moiety generally results in more biologically active analogues compared to the parent compound, FH535, which has a 2,5-dichlorophenylsulfonyl substituent. This suggests that the steric and electronic effects of di-halogenation in specific positions can significantly enhance inhibitory activity.
| Ring | Position | Substituent | Observed Effect on Activity |
| N-phenyl | 3 | Fluoro | Core structural feature |
| N-phenyl | 2, 5 | Dibromo | Enhanced 5-HT6 receptor antagonism |
| Phenylsulfonyl | 2, 6 | Dihalo | Increased Wnt/β-catenin signaling inhibition |
Impact of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the benzenesulfonamide scaffold are a crucial determinant of biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on benzenesulfonamide-fluoroquinolone hybrids have revealed a linear correlation between antibacterial activity and electronic and steric parameters. nih.gov These studies indicate that the introduction of small, electron-donating groups on the benzenesulfonamide moiety can enhance the in vitro activity against Gram-positive bacteria. nih.gov
Conversely, the nature of substituents can also dictate the target selectivity. For instance, in the development of antiproliferative agents, benzenesulfonamide-based Schiff base derivatives with various electron-withdrawing and electron-donating substituents have been synthesized and evaluated. While specific trends are often target-dependent, this highlights the versatility of modulating electronic properties to tune biological activity.
| Group Type | General Effect on Antibacterial Activity (Gram-positive) |
| Small Electron-Donating Groups | Increased activity |
| Electron-Withdrawing Groups | Activity is target-dependent |
Role of Heterocyclic Incorporation in Activity Modulation
The incorporation of heterocyclic rings into the this compound scaffold is a widely employed strategy to modulate biological activity, enhance target specificity, and improve pharmacokinetic properties. Both five- and six-membered heterocyclic systems have been successfully utilized.
Research has consistently shown that sulfonamides incorporating five-membered heterocyclic rings, such as thiazole (B1198619), pyrazole, and triazole, often exhibit potent biological activities. For example, a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides has been identified as potent anti-cancer agents. nih.gov In these compounds, the thiazole ring plays a crucial role in the interaction with the biological target. Similarly, the incorporation of a piperazine (B1678402) ring at the 3-position of a 4-methoxybenzenesulfonamide (B72560) moiety, combined with a substituted N-phenyl group, was key to developing high-affinity 5-HT6 antagonists.
| Heterocyclic Ring | Ring Size | Example of Biological Activity |
| Thiazole | 5-membered | Anticancer |
| Piperazine | 6-membered | 5-HT6 receptor antagonism |
| Triazine | 6-membered | Carbonic anhydrase IX inhibition |
Pharmacophore Analysis and Design for Target Specificity
Pharmacophore modeling serves as a powerful tool in the rational design of this compound analogues with improved target specificity. By identifying the key chemical features essential for biological activity, researchers can design novel compounds with enhanced potency and reduced off-target effects.
For instance, in the development of antibacterial chromene-sulfonamide hybrids, 3D-QSAR models have been generated to predict antibacterial activity. nih.gov These models highlight the importance of specific steric, hydrophobic, and hydrogen bond donor/acceptor fields for potent activity. nih.gov Such insights allow for the targeted modification of the lead structure to better fit the pharmacophore model and, consequently, improve biological efficacy. nih.gov
Similarly, in the context of anticancer drug discovery, pharmacophore models for benzenesulfonamide derivatives often include features such as a zinc-binding group (the sulfonamide moiety), a central scaffold, and various lipophilic or hydrogen-bonding tails. The design of novel benzenesulfonamide-based carbonic anhydrase IX inhibitors, for example, has been guided by retaining the essential benzenesulfonamide zinc-binding group while introducing diverse heterocyclic linkers and lipophilic tails to optimize interactions with the target enzyme.
The application of these computational tools, in conjunction with synthetic chemistry and biological evaluation, facilitates a more efficient exploration of the chemical space and the development of this compound analogues with tailored biological profiles for a range of therapeutic applications.
Biological Target Interactions and Mechanistic Insights Excluding Clinical Outcomes
Enzyme Inhibition Profiles
The inhibitory activity of N-(3-fluorophenyl)benzenesulfonamide and its derivatives has been characterized against several enzyme families, most notably carbonic anhydrases.
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govtandfonline.com The sulfonamide group is a key pharmacophore that interacts with the zinc ion in the active site of these enzymes. While direct inhibitory data for this compound is not extensively available, studies on closely related hydrazonobenzenesulfonamide derivatives provide valuable insights. One such derivative, which incorporates a 3-fluorophenyl moiety, has been evaluated for its inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov
The cytosolic isoforms, hCA I and hCA II, are generally considered off-targets for therapeutic applications targeting other isoforms. nih.gov Many benzenesulfonamide (B165840) derivatives show moderate to weak inhibition of hCA I, while their inhibition of hCA II can be more potent, with some compounds exhibiting low nanomolar inhibition constants (KIs). tandfonline.comacs.org
The transmembrane, tumor-associated isoforms hCA IX and hCA XII are of significant interest in medicinal chemistry. nih.gov Benzenesulfonamide derivatives often exhibit potent, low nanomolar to subnanomolar inhibition against these isoforms. nih.gov Specifically, a hydrazonobenzensulfonamide with a 3-fluorophenyl group has demonstrated efficient inhibition of hCA XII. nih.gov
Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a 3-Fluorophenyl-Containing Hydrazonobenzenesulfonamide Derivative
| Isoform | Inhibition Constant (Ki) |
| hCA I | Weakly inhibited |
| hCA II | Potent inhibition |
| hCA IX | Efficient inhibition |
| hCA XII | Efficient inhibition (KIs in the range of 8.05–68.7 nM for the series) nih.gov |
This table presents a summary of the inhibitory profile of a closely related derivative, as specific data for this compound was not available.
While specific studies on the kinase inhibition profile of this compound are not prominent, the broader class of sulfonamide-containing compounds has been explored for activity against various kinases. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition can be augmented by combination with other molecularly targeted agents. nih.govnih.gov The general principle of targeting kinase activity is a significant area of research, but direct evidence linking this compound to potent inhibition of MerTK, ErbB1, or ErbB2 is not well-documented in the reviewed literature.
The modulation of voltage-gated sodium channels is a mechanism of action for various therapeutic agents. nih.gov These channels are complex proteins with an ion-conducting α-subunit and regulatory β-subunits. nih.gov While certain sulfonamide-based drugs are known to act on these channels, there is no specific information available from the reviewed sources to suggest that this compound is a modulator of sodium channels.
Molecular Mechanisms of Action
Hydrogen bonds play a critical role in the binding of sulfonamide inhibitors to their target enzymes. In the case of carbonic anhydrases, the sulfonamide moiety is crucial for this interaction. While the crystal structure of this compound in complex with an enzyme is not described, studies on related N-(arylsulfonyl)arylamides reveal the presence of strong N-H···O hydrogen bonds. nih.gov In other sulfonamide inhibitors, the sulfonamide -NH- group has been shown to form hydrogen bonds with residues within the enzyme's active site, such as the main chain carbonyl oxygen of specific amino acids. nih.gov This interaction helps to anchor the inhibitor in the active site and contributes significantly to its inhibitory potency. nih.gov The introduction of additional functional groups can increase the potential for hydrogen bonding. mdpi.com
The sulfonamide group is the primary zinc-binding group (ZBG) in this class of inhibitors. It coordinates to the Zn(II) ion present in the active site of metalloenzymes like carbonic anhydrase. This interaction is fundamental to the inhibitory mechanism of benzenesulfonamides. The halogenated phenyl group of this compound likely engages in hydrophobic interactions within the active site of target enzymes. The fluorine atom can also influence the electronic properties of the phenyl ring, potentially affecting binding affinity and selectivity.
Cellular Effects and Pathways (Excluding Human Clinical Data)
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, and its closely related analogs have been the subject of various in vitro studies to elucidate their effects at a cellular level. These investigations have revealed potential anticancer, antimicrobial, and anti-inflammatory properties, driven by interactions with key cellular pathways.
Induction of Apoptosis in Cellular Models
Several studies have highlighted the pro-apoptotic activity of benzenesulfonamide derivatives in cancer cell lines. While direct studies on this compound are limited, related compounds have been shown to induce programmed cell death. For instance, a novel synthesized Cu(II) complex with a triazene-substituted benzenesulfonamide derivative demonstrated the ability to induce apoptosis in HeLa, MDA-MB-231, A2780, and MCF7 cancer cell lines. This was achieved by increasing the expression of key apoptotic proteins such as caspase-3, caspase-9, Bax, and p53. nih.gov
Another study on benzenesulfonamide derivatives bearing a 1,3,5-triazine (B166579) linker showed that compound 12d induced apoptosis in MDA-MB-468 breast cancer cells. nih.gov This was evidenced by an increase in the levels of cleaved caspases 3 and 9. nih.gov The activation of caspase-3 is a critical step in the apoptotic pathway, and its rapid activation, often occurring within minutes, commits the cell to apoptosis. nih.gov The process of apoptosis involves distinct morphological changes, including the exposure of phosphatidylserine (B164497) on the cell surface, which can be detected using Annexin V, and a decrease in the mitochondrial membrane potential. mdpi.com
Furthermore, a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that the active compound 24 induced apoptosis in cancer cells, causing a decrease in mitochondrial membrane potential and an increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. mdpi.com These findings collectively suggest that the benzenesulfonamide scaffold is a promising framework for the development of pro-apoptotic anticancer agents.
Antiproliferative Effects on Cell Lines
The antiproliferative activity of benzenesulfonamide derivatives has been extensively documented across a variety of cancer cell lines. For instance, novel benzenesulfonate (B1194179) scaffolds have demonstrated inhibitory effects on the proliferation of several human cancer cell lines, including leukemia (K562), colon cancer (HCT 116), breast cancer (MCF-7), lung cancer (A549), glioblastoma (U-251), and pancreatic cancer (PANC-1). mdpi.com
One study investigating imidazole-bearing benzenesulfonamide derivatives identified a compound with an EC50 value of 27.8 ± 2.8 µM against the IGR39 melanoma cell line and 20.5 ± 3.6 µM against the MDA-MB-231 triple-negative breast cancer cell line. nih.govnih.gov Similarly, indole-based benzenesulfonamides have been shown to significantly inhibit the viability of breast, lung, and pancreatic cancer cells. mdpi.com
Further research into N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides has led to the optimization of a lead compound with enhanced antiproliferative and cytotoxic activities against both sensitive and resistant cancer cell lines. nih.gov The cytotoxic effects of various benzenesulfonamide derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth. For example, certain derivatives have shown IC50 values lower than 3.9 µg/mL against A549 lung adenocarcinoma cells. researchgate.net
The mechanism of antiproliferative action can also involve cell cycle arrest. For example, some sulfonic styrylquinazoline (B1260680) derivatives have been shown to inhibit cell cycle progression, with two candidates, BS1 and BS4 , selected for more in-depth analysis due to their high anticancer activity and selectivity against normal cells. mdpi.com
Table 1: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives
| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC50/EC50) | Reference |
| Imidazole-bearing benzenesulfonamide | IGR39 (melanoma) | 27.8 ± 2.8 µM | nih.govnih.gov |
| Imidazole-bearing benzenesulfonamide | MDA-MB-231 (breast cancer) | 20.5 ± 3.6 µM | nih.govnih.gov |
| Benzenesulfonamide derivatives | A549 (lung adenocarcinoma) | < 3.9 µg/mL | researchgate.net |
| Indole-based benzenesulfonamides | Breast, lung, pancreatic cancer cells | Significant inhibition at 100 µM | mdpi.com |
| Benzenesulfonate scaffolds | K562, HCT 116, MCF-7, A549, U-251, PANC-1 | Varied, with some in the low µM range | mdpi.com |
Antimicrobial and Antifungal Mechanisms
The sulfonamide class of compounds has a well-established history as antimicrobial agents, primarily through the inhibition of folic acid synthesis in microorganisms. frontiersin.org This pathway is crucial for the synthesis of nucleic acids and certain amino acids, and its disruption is detrimental to bacterial and fungal survival. frontiersin.org
Derivatives of benzenesulfonamide have demonstrated a broad spectrum of antimicrobial and antifungal activity. For example, N-pyridin-3-yl-benzenesulfonamide has shown significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net Similarly, N-(thiazol-2-yl)benzenesulfonamides have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, with some derivatives showing a minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov
The structure-activity relationship is critical, with certain substitutions enhancing antimicrobial potency. For instance, p-toluenesulphonamide derivatives have been found to possess better antimicrobial properties than their benzenesulphonamide analogs, suggesting the importance of the methyl group at the para position. frontiersin.org In a series of fluorobenzoylthiosemicarbazides, trifluoromethyl derivatives showed optimal activity against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov
In the realm of antifungal activity, many imidazole (B134444) derivatives of benzenesulfonamide exhibit a broad spectrum of activity against various fungal strains, including those resistant to common antifungal drugs. researchgate.net
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a range of diseases. Benzenesulfonamide derivatives have shown potential in mitigating these processes. Phenolic compounds, which share structural similarities with some benzenesulfonamide derivatives, are known to exert their antioxidant effects by directly neutralizing free radicals through hydrogen atom transfer or single-electron transfer mechanisms. mdpi.com
A study on novel fluorophenyl benzimidazole (B57391) (FPD) in a hypertensive rat model demonstrated significant anti-inflammatory and antioxidant properties. nih.gov Treatment with FPD led to a significant increase in hepatic glutathione (B108866) (GSH) content, superoxide (B77818) dismutase (SOD), and catalase activity, while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov Furthermore, FPD treatment restored the balance of pro- and anti-inflammatory cytokines. nih.gov
The antioxidant potential of benzenesulfonamide derivatives has also been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays. mdpi.com Certain N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives exhibited significant antioxidant activities in these assays. mdpi.com Similarly, some derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown antioxidant activity even higher than that of ascorbic acid. nih.gov
These findings suggest that the benzenesulfonamide scaffold can be modified to develop compounds with potent anti-inflammatory and antioxidant activities, offering a potential therapeutic avenue for diseases driven by inflammation and oxidative stress.
Chemical Biology and Drug Discovery Applications Excluding Dosage, Safety, Clinical Trials
Rational Design of Lead Compounds and Therapeutic Agents
The rational design of therapeutic agents often begins with a "lead compound," a chemical starting point that exhibits a desired biological activity. The N-(3-fluorophenyl)benzenesulfonamide scaffold has served as a valuable lead structure in the discovery of various enzyme inhibitors.
A prominent example is in the design of carbonic anhydrase (CA) inhibitors. nih.govrsc.org CAs are a family of enzymes involved in various physiological processes, and certain isoforms, like CA IX and XII, are overexpressed in many solid tumors, making them attractive targets for anticancer therapies. nih.govnih.gov The benzenesulfonamide (B165840) group is a well-established zinc-binding group that can effectively interact with the zinc ion in the active site of CA enzymes. nih.govnih.gov
The design strategy often involves the "tail approach," where different substituents are attached to the benzenesulfonamide core to achieve selective inhibition of specific CA isoforms. researchgate.netnih.gov For instance, researchers have synthesized a series of N-phenylbenzenesulfonamide derivatives and evaluated their inhibitory activity against various CA isoforms. nih.gov In one study, modifications to the ureido linker and the terminal phenyl ring of a lead compound, SLC-0111 (which contains a 4-fluorophenyl group), were explored to enhance potency and selectivity for tumor-associated CA IX. researchgate.net This rational approach, building upon a known bioactive scaffold, allows for the systematic exploration of structure-activity relationships (SAR) to identify more effective therapeutic candidates.
Furthermore, the N-1H-benzimidazol-5-ylbenzenesulfonamide scaffold has been identified as a potent family of agonists for the Human Pregnane X Receptor (hPXR), a nuclear receptor that regulates drug metabolism. nih.gov Starting from an initial hit, chemical modifications led to the discovery of highly potent agonists, demonstrating the power of rational design in modulating the activity of important biological targets. nih.gov
Optimization Strategies for Potency and Selectivity
Once a lead compound is identified, the next critical step is to optimize its properties to maximize therapeutic efficacy and minimize off-target effects. For this compound derivatives, key optimization strategies focus on enhancing potency (the concentration required to produce a desired effect) and selectivity (the ability to interact with a specific target over others).
In the context of CA inhibitors, selectivity for tumor-associated isoforms (like CA IX and XII) over ubiquitous isoforms (like CA I and II) is crucial to reduce potential side effects. nih.govrsc.org Researchers have synthesized series of benzenesulfonamide derivatives with various substitutions on the phenyl ring to investigate their impact on inhibitory activity and selectivity. For example, a study on new aryl thiazolone-benzenesulfonamides showed that certain derivatives exhibited excellent and selective inhibition against CA IX over CA II. nih.govrsc.orgresearchgate.net
The table below illustrates the inhibitory activity and selectivity of some of these optimized benzenesulfonamide derivatives against different CA isoforms.
| Compound | Target | IC50 (nM) | Selectivity vs. CA II |
| 4e | CA IX | 10.93 | High |
| 4g | CA IX | 25.06 | High |
| 4h | CA IX | - | High |
| 4e | CA II | 1550 | - |
| 4g | CA II | 3920 | - |
| 4h | CA II | - | - |
| Data sourced from multiple studies focusing on benzenesulfonamide derivatives as CA IX inhibitors. nih.govrsc.orgresearchgate.net |
Another optimization strategy involves modifying the linker between the benzenesulfonamide core and the "tail" portion of the molecule. This can influence the compound's flexibility and how it interacts with amino acid residues in the active site, thereby affecting both potency and selectivity. researchgate.net For instance, in a series of SLC-0111 analogs, moving the sulfonamide group from the para to the meta position on the benzene (B151609) ring (metanilamide derivatives) resulted in less effective inhibitors of transmembrane CA isoforms. researchgate.net This highlights the critical role of the scaffold's geometry in achieving optimal biological activity.
Exploration of Novel Bioactive Scaffolds and Hybrid Molecules
The this compound scaffold is not only optimized through substitution but is also used as a building block to create entirely new molecular architectures with unique biological activities. This involves incorporating the scaffold into larger, more complex molecules or creating hybrid molecules that combine its features with those of other pharmacologically active moieties. nih.govnih.govnih.gov
One approach is the synthesis of heterocyclic systems bearing the benzenesulfonamide scaffold. For example, new series of thiazolidinone, thiazinone, and dithiazepinone heterocycles with a benzenesulfonamide component have been synthesized and shown to possess cytotoxic activity against various cancer cell lines. nih.gov Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives have been developed as potential agents against multidrug-resistant Mycobacterium abscessus complex. mdpi.com
Hybrid molecules, which covalently link two or more pharmacophores, represent another innovative strategy. This approach aims to create synergistic effects or multi-target drugs. Novel hybrid molecules have been created by combining benzenesulfonamides with antimicrobial 2-amino-benzo[d]isothiazol-3-ones, resulting in compounds with moderate antibacterial properties. nih.gov Another example is the synthesis of benzenesulfonamide-thiazole-triazole hybrids, which have demonstrated antimicrobial and antioxidant activities. nih.gov These studies underscore the versatility of the benzenesulfonamide scaffold in the construction of novel bioactive agents. nih.govnih.govnih.gov
The following table summarizes some examples of hybrid molecules and novel scaffolds derived from the benzenesulfonamide core and their observed biological activities.
| Scaffold/Hybrid Type | Example Compound Class | Target/Activity |
| Thiazolidinone-benzenesulfonamide | Thiazolidinone derivatives | Cytotoxic against cancer cell lines nih.gov |
| Imidazole-benzenesulfonamide | Imidazole derivatives | Antimycobacterial mdpi.com |
| Benzo[d]isothiazol-3-one-benzenesulfonamide | Hybrid molecules | Antibacterial nih.gov |
| Thiazole-triazole-benzenesulfonamide | Hybrid molecules | Antimicrobial, Antioxidant nih.gov |
Strategic Importance of Fluorine in Drug Design
The inclusion of fluorine atoms in drug candidates is a widely used strategy in medicinal chemistry, and the 3-fluoro substitution in this compound is of strategic importance. nih.govresearchgate.net Fluorine possesses unique properties that can significantly enhance a molecule's drug-like characteristics.
One of the key advantages of fluorination is the improvement of metabolic stability. researchgate.netacs.org The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes. This can increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles. Furthermore, the introduction of fluorine can block sites of metabolism on the aromatic ring, preventing the formation of unwanted metabolites.
Future Research Directions and Emerging Methodologies
Advanced Synthetic Strategies for Complex Architectures
The foundational structure of N-(3-fluorophenyl)benzenesulfonamide serves as a versatile scaffold for creating more intricate molecules with potentially enhanced biological activity. Advanced synthetic strategies are moving beyond simple substitutions to the construction of complex, multi-functional derivatives.
One prominent strategy involves the "tail approach," where diverse molecular moieties are attached to the core benzenesulfonamide (B165840) structure. nih.gov A particularly successful application of this is the incorporation of 1,2,3-triazole rings, often synthesized via "click chemistry." This method is highly efficient and allows for the creation of complex molecules from simple starting materials. nih.gov For instance, novel benzenesulfonamides containing dual triazole moieties have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org
Other advanced methods include:
Palladium-mediated amidation: This technique has been used to synthesize new carboxamide derivatives of benzenesulfonamides in excellent yields. researchgate.netfrontiersin.org
Multi-component reactions: A palladium-catalyzed three-component reaction involving β-CF3-1,3-enynamides, sulfonylamines (like benzenesulfonamide), and aryl iodides has been developed to construct fluorinated 3-pyrroline (B95000) aminals, demonstrating the scaffold's utility in complex convergent syntheses. acs.org
Heterocyclic derivatization: The reaction of N-(4-acetylphenyl)benzene sulfonamide derivatives with various reagents can produce a range of heterocyclic systems, such as pyrazolyl and isoxazolyl moieties, attached to the parent structure. researchgate.net The synthesis of imidazole-bearing benzenesulfonamides is another area of active research, with S-alkylation reactions being used to increase lipophilicity and potential membrane permeability. nih.govnih.gov
These strategies enable the generation of large libraries of diverse compounds, which is crucial for exploring structure-activity relationships (SAR) and identifying lead candidates for drug development. nih.gov
Integration of Advanced Computational Approaches with Experimental Validation
The integration of computational modeling with experimental work is becoming indispensable in the rational design of novel this compound derivatives. In silico techniques such as molecular docking and Density Functional Theory (DFT) calculations are routinely used to predict how these compounds will interact with their biological targets. researchgate.netmdpi.comnih.gov
Molecular docking studies, for example, have been instrumental in understanding the binding modes of benzenesulfonamide-based inhibitors within the active sites of enzymes like human carbonic anhydrase (hCA) and Mer proto-oncogene tyrosine-protein kinase (MerTK). mdpi.comthieme-connect.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for a compound's inhibitory activity. researchgate.netmdpi.com For instance, docking studies helped to rationalize the potent and selective inhibition of certain triazole-containing benzenesulfonamides against specific hCA isoforms. nih.gov
DFT calculations provide further insights into the electronic properties of these molecules, such as their chemical reactivity and stability. researchgate.net The combination of these computational predictions with experimental data from kinetic assays and X-ray crystallography provides a powerful feedback loop for optimizing compound design. nih.gov This synergy accelerates the discovery process by prioritizing the synthesis of molecules with the highest probability of success, saving time and resources.
Identification of Novel Biological Targets and Therapeutic Applications
Research into this compound and its derivatives has uncovered a range of potential therapeutic applications, primarily centered on cancer treatment through the inhibition of specific enzymes.
A major focus has been on the inhibition of human carbonic anhydrase (hCA) isoforms , particularly the tumor-associated hCA IX and hCA XII. nih.govrsc.orgmdpi.comnih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival. Many novel benzenesulfonamide derivatives have been designed as potent and selective inhibitors of these isoforms. nih.govmdpi.com SLC-0111, a benzenesulfonamide-based hCA IX inhibitor, is currently in clinical trials for treating advanced metastatic tumors, highlighting the therapeutic potential of this class of compounds. mdpi.com
Other identified targets include:
Mer proto-oncogene tyrosine-protein kinase (MerTK): This receptor is linked to metastasis in various cancers. N-{4-[(7-chloro-5-methylpyrrolo[2,1-f] nih.govnih.govthieme-connect.comtriazin-4-yl)oxy]-3-fluorophenyl}benzenesulfonamide analogues have been designed as MerTK inhibitors, with some showing significant cytotoxicity against cancer cell lines. thieme-connect.com
Wnt/β-catenin signaling pathway: This pathway is often dysregulated in cancers like hepatocellular carcinoma (HCC). N-aryl benzenesulfonamides have been investigated as inhibitors of this pathway. nih.gov
Antimicrobial targets: Some functionalized imidazole (B134444) derivatives of benzenesulfonamide have shown activity against multidrug-resistant Mycobacterium abscessus complex. nih.gov
The structural versatility of the benzenesulfonamide scaffold makes it a promising platform for developing targeted therapies for a variety of diseases. nih.govcerradopub.com.br
Development of High-Throughput Screening and Assay Technologies for Compound Evaluation
To efficiently evaluate the vast number of this compound derivatives generated through advanced synthesis, the development and application of high-throughput screening (HTS) technologies are essential. dovepress.com HTS allows for the rapid testing of large chemical libraries to identify "hit" compounds with desired biological activity. dovepress.com
Modern HTS encompasses a range of technologies:
Cell-Based Assays: These are critical for assessing a compound's efficacy and potential off-target effects in a biologically relevant context. dovepress.com High-content screening (HCS), which uses automated imaging to analyze multiple cellular parameters, provides detailed insights at the single-cell level. dovepress.com
3D Cell Culture Models: It is widely accepted that 3D cell models, such as organoids or spheroids, more accurately mimic the physiological conditions of tumors compared to traditional 2D cell cultures. nih.gov HTS protocols are being developed for screening compounds against patient-derived 3D tumor models, offering a more predictive evaluation of anti-cancer activity. nih.govnih.gov
Label-Free Technologies: Methods like resonant waveguide grating biosensors allow for the real-time monitoring of cellular responses to compounds without the need for fluorescent or luminescent labels, which can sometimes interfere with the assay. dovepress.com
Coupled Screening Workflows: For targets where a direct HTS assay is not available, a "screening by proxy" approach can be used. This involves using HTS to screen for activity against a more easily measurable upstream or downstream component of a biological pathway, followed by lower-throughput validation of the primary molecule of interest. nih.gov
These advanced screening methodologies are crucial for navigating the large chemical space of benzenesulfonamide derivatives to identify and prioritize the most promising candidates for further preclinical and clinical development. dovepress.comdovepress.com
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the 3-fluorophenyl group shows distinct coupling constants (e.g., J = 8–10 Hz for aromatic protons) . Fluorine-19 NMR can resolve electronic effects of the meta-F substituent .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas. Derivatives like N-(3-bromophenyl)benzenesulfonamide show isotopic patterns matching ⁷⁹Br/⁸¹Br .
- Melting Point Analysis : Sharp melting ranges (e.g., 178–180°C for imidazolidinone derivatives) indicate purity .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Determine bond lengths, angles, and intermolecular interactions. For example, N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide analogs reveal planar sulfonamide groups and hydrogen-bonding networks stabilizing the crystal lattice .
- Software Tools : SHELX programs (e.g., SHELXL for refinement) are widely used. Parameters like R₁ and wR₂ should be <5% for high-resolution data .
- Challenges : Twinning or disordered fluorine atoms may require constrained refinement or alternative space groups .
How do structural modifications influence the biological activity of this compound analogs?
Advanced Research Question
- Substituent Effects :
- Halogenation : Bromine or iodine at the phenyl ring enhances antimicrobial activity due to increased lipophilicity and target binding .
- Alkyne Moieties : A hexynyl group (e.g., in 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) improves membrane permeability via π-π stacking .
- SAR Studies : Compare IC₅₀ values across derivatives. For example, thiophene-containing analogs show anticancer activity comparable to doxorubicin by inhibiting tubulin polymerization .
What methodologies are used to evaluate the pharmacological potential of this compound derivatives?
Advanced Research Question
- In Vitro Assays :
- In Vivo Models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) require HPLC-MS/MS for metabolite detection .
How can researchers address contradictions in crystallographic or spectroscopic data for sulfonamide derivatives?
Advanced Research Question
- Data Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals .
- Refinement Artifacts : Use alternative software (e.g., Olex2 or Phenix) if SHELXL refinement produces unrealistic thermal parameters .
- Dynamic Effects : Variable-temperature NMR or DFT calculations can explain conformational flexibility in solution vs. solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
